molecular formula C8H15NO B2989969 3,7-Dimethylazepan-2-one CAS No. 90203-96-6

3,7-Dimethylazepan-2-one

Cat. No. B2989969
CAS RN: 90203-96-6
M. Wt: 141.214
InChI Key: WWUOGQCCSLVOSB-UHFFFAOYSA-N
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Description

3,7-Dimethylazepan-2-one is a chemical compound with the CAS Number: 90203-98-8 . It has a molecular weight of 141.21 . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for 3,7-Dimethylazepan-2-one is 7,7-dimethylazepan-2-one . The InChI code for this compound is 1S/C8H15NO/c1-8(2)6-4-3-5-7(10)9-8/h3-6H2,1-2H3, (H,9,10) .


Physical And Chemical Properties Analysis

3,7-Dimethylazepan-2-one is a powder that is stored at room temperature . It has a melting point between 92-97 degrees Celsius .

Scientific Research Applications

Homogeneous Systems for Hydrogen Production

A study demonstrates the use of a platinum(II) complex as a photosensitizer for hydrogen production from water, in conjunction with a molecular cobalt catalyst and triethanolamine as a sacrificial reducing agent. This system exhibits significant hydrogen generation under specific conditions, showcasing the potential of 3,7-Dimethylazepan-2-one derivatives in renewable energy applications (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

Reactivity with Organic Semiconductor Molecules

Research on 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, an air-stable n-dopant for organic semiconductors, explores its reactivity with various semiconductor molecules. This study highlights the compound's utility in the development of electronic materials and devices, despite its complex reaction kinetics (Samik Jhulki et al., 2021).

Electrocatalytic Oxidation

A chemically modified graphite electrode, based on a phenothiazine derivative, catalyzes the electrochemical oxidation of reduced nicotinamide adenine dinucleotide (NADH). This application demonstrates the role of 3,7-Dimethylazepan-2-one derivatives in biochemical sensors and analytical chemistry, offering improved stability and sensitivity (B. Persson, 1990).

Asymmetric Synthesis

A highly efficient asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process has been developed, employing 3,7-Dimethylazepan-2-one derivatives as catalysts. This showcases the compound's application in creating complex organic molecules with potential pharmaceutical applications (Teruki Takahashi et al., 2001).

Molecular Docking Studies

Exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 3,7-Dimethylazepan-2-one, reveals its utility in theoretical and computational chemistry, particularly in molecular docking studies. This compound has been analyzed for its interaction with various receptors, aiding in the design of new drugs and understanding molecular interactions (Aysha Fatima et al., 2021).

Safety and Hazards

The safety information for 3,7-Dimethylazepan-2-one includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,7-dimethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-3-5-7(2)9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUOGQCCSLVOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethylazepan-2-one

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